molecular formula C9H9N3O3 B13703365 1-(2-Nitropyridin-3-yl)pyrrolidin-2-one

1-(2-Nitropyridin-3-yl)pyrrolidin-2-one

Cat. No.: B13703365
M. Wt: 207.19 g/mol
InChI Key: BQKDHXSOUZUOKN-UHFFFAOYSA-N
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Description

1-(2-Nitropyridin-3-yl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are known for their diverse biological activities and functional properties. This compound features a pyrrolidin-2-one ring substituted with a nitropyridinyl group, making it a valuable scaffold in organic synthesis and medicinal chemistry .

Preparation Methods

The synthesis of 1-(2-Nitropyridin-3-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Nitropyridin-3-yl)pyrrolidin-2-one undergoes several types of chemical reactions, including:

Scientific Research Applications

1-(2-Nitropyridin-3-yl)pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile synthon in organic synthesis, enabling the construction of complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are explored in drug discovery, particularly for developing treatments for various diseases.

    Industry: The compound is used in the synthesis of dyes, pigments, and other fine chemicals

Mechanism of Action

The mechanism of action of 1-(2-Nitropyridin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Nitropyridin-3-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

1-(2-nitropyridin-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C9H9N3O3/c13-8-4-2-6-11(8)7-3-1-5-10-9(7)12(14)15/h1,3,5H,2,4,6H2

InChI Key

BQKDHXSOUZUOKN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(N=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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